molecular formula C13H18O2 B1464376 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol CAS No. 1251199-92-4

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol

Cat. No.: B1464376
CAS No.: 1251199-92-4
M. Wt: 206.28 g/mol
InChI Key: BEZPHADQLNSEQG-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8,10,12,14H,4,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZPHADQLNSEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol is an organic compound characterized by its unique cyclopentanol structure, which incorporates a methoxy-substituted phenyl group. Its chemical formula is C₁₂H₁₆O₂, and it features a cyclopentane ring with a hydroxyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is pivotal to its biological activity. The presence of the methoxy group and the cyclopentanol framework contributes to its interaction with biological targets. The following table summarizes key structural features:

Feature Description
Chemical FormulaC₁₂H₁₆O₂
Structural TypeCyclopentanol derivative
Unique FeaturesMethoxy-substituted phenyl group

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Antimicrobial Properties : Compounds structurally related to this compound have shown antimicrobial effects against various pathogens .
  • Enzyme Interaction : The compound appears to interact with specific enzymes, which may affect biochemical pathways related to cell growth and survival.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its interactions with metabolic enzymes could lead to alterations in cellular processes, potentially resulting in:

  • Inhibition of Cancer Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting a possible anticancer mechanism for this compound.
  • Modulation of Microbial Growth : The structural characteristics may allow the compound to disrupt microbial cell functions, leading to antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies :
    • A study demonstrated that cyclopentanol derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
    • The compound's ability to inhibit specific kinases involved in cell cycle regulation could enhance its anticancer properties.
  • Antimicrobial Activity Evaluation :
    • Research has shown that similar compounds possess antimicrobial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may also exhibit similar effects .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Structure Type Biological Activity
2-(4-Methoxyphenyl)cyclopentan-1-olCyclopentanol derivativeAnticancer and antimicrobial properties
1-(2-Methoxyphenyl)cyclobutanolCyclobutanol derivativeLimited research; potential antimicrobial
3-(2-Methoxyphenyl)cyclohexanolCyclohexanol derivativeAnticancer activity reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.